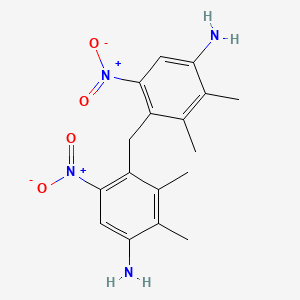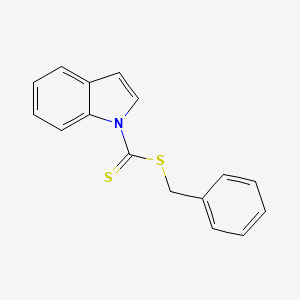
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is an organic compound characterized by a cycloheptadiene ring substituted with a phenylbutynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene typically involves the coupling of a cycloheptadiene derivative with a phenylbutynyl precursor. One common method is the nickel-catalyzed synthesis of multi-substituted allenes from organoalane reagents and propargyl esters . The reaction conditions often include the use of nickel catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the process is economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization, which can influence its reactivity and interaction with other molecules . This isomerization can lead to the formation of different structural isomers, each with distinct chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar cycloheptadiene structure but without the phenylbutynyl substitution.
1,3-Diphenylprop-2-ynyl acetate: A compound with a similar phenylbutynyl group but different core structure.
1,4-Diphenylbut-3-yn-2-yl acetate: Another related compound with a phenylbutynyl group and different substitution pattern.
Uniqueness
5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
670276-46-7 |
|---|---|
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
5-(4-phenylbut-3-ynyl)cyclohepta-1,3-diene |
InChI |
InChI=1S/C17H18/c1-2-5-11-16(10-4-1)14-8-9-15-17-12-6-3-7-13-17/h1-4,6-7,10,12-13,16H,5,8,11,14H2 |
InChI-Schlüssel |
JNGJBJLJEMHBRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=CC=C1)CCC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


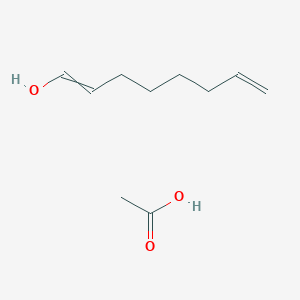
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
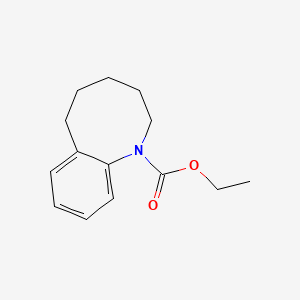
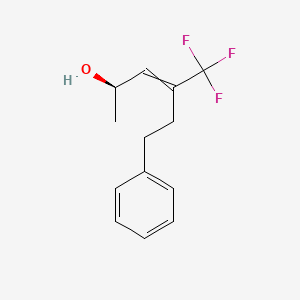
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
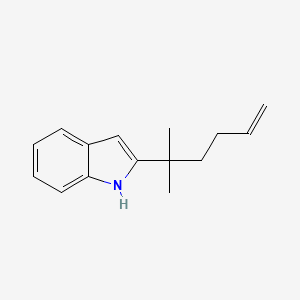
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
